5-(Fluorosulfonyl)-2-hydroxybenzoic acid
Overview
Description
5-(Fluorosulfonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a hydroxybenzoic acid framework
Mechanism of Action
Target of Action
The primary targets of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid are proteins, specifically reactive serines, threonine, lysine, tyrosine, cysteine, and histidine residues . These proteins play a crucial role in various biological processes, including enzymatic reactions, signal transduction, and cellular structure.
Mode of Action
this compound interacts with its targets through a process known as fluorosulfonylation . This involves the compound acting as an electrophile, reacting with the nucleophilic amino acid residues of proteins. The fluorosulfonyl group of the compound forms a covalent bond with these residues, leading to the modification of the protein’s function .
Biochemical Pathways
For instance, the modification of enzymes can alter metabolic pathways, while the modification of signaling proteins can affect signal transduction pathways .
Pharmacokinetics
It is known that similar compounds, such as 5-fluorouracil, have rapid distribution and elimination, primarily due to swift catabolism in the liver . The bioavailability of such compounds can be influenced by factors such as the method of administration and the presence of certain enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific proteins it targets. By modifying these proteins, the compound can influence their function, potentially leading to changes in cellular processes and behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorosulfonyl group into the hydroxybenzoic acid structure. One common method is the direct fluorosulfonylation of the hydroxybenzoic acid using fluorosulfonyl radicals. This process can be achieved through the reaction of hydroxybenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Fluorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the fluorosulfonyl group under basic conditions.
Major Products:
Oxidation: Formation of 5-(Fluorosulfonyl)-2-oxobenzoic acid.
Reduction: Formation of 5-(Sulfonyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Fluorosulfonyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive fluorosulfonyl group.
Comparison with Similar Compounds
- 5-(Chlorosulfonyl)-2-hydroxybenzoic acid
- 5-(Bromosulfonyl)-2-hydroxybenzoic acid
- 5-(Methanesulfonyl)-2-hydroxybenzoic acid
Comparison: 5-(Fluorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. The fluorosulfonyl group is more electronegative, leading to different reaction kinetics and mechanisms .
Properties
IUPAC Name |
5-fluorosulfonyl-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKZWHBSGGMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308209 | |
Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-96-4 | |
Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC202704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(fluorosulfonyl)-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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